Hydroxypalmitoyl sphinganine

Overview

Description

Hydroxypalmitoyl sphinganine is a type of ceramide, which is a class of lipid molecules found in high concentrations within cell membranes. Ceramides are essential for maintaining the skin barrier and retaining moisture. This compound is particularly known for its role in enhancing skin hydration and improving the skin barrier function .

Biochemical Analysis

Biochemical Properties

Hydroxypalmitoyl sphinganine functions as a skin-identical ingredient, meaning it mimics the natural ceramides found in the skin. It interacts with various enzymes and proteins involved in ceramide synthesis and metabolism. One of the key interactions is with ceramide synthase, an enzyme that catalyzes the formation of ceramides from sphinganine and fatty acids. This compound is also involved in the acylation reaction, where it combines with palmitic acid to form a stable ceramide structure .

Cellular Effects

This compound has significant effects on cellular processes, particularly in the skin. It enhances the production of ceramides, which are vital for maintaining the skin barrier and preventing transepidermal water loss. This compound also influences cell signaling pathways, promoting the expression of genes involved in skin hydration and barrier function. Additionally, this compound has been shown to improve skin elasticity and reduce inflammation in conditions such as atopic dermatitis .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to specific receptors and enzymes involved in ceramide metabolism. It activates ceramide synthase, leading to increased production of ceramides. This compound also inhibits the activity of ceramidase, an enzyme that breaks down ceramides, thereby enhancing ceramide levels in the skin. These interactions result in improved skin barrier function and hydration .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over various time periods. Studies have shown that this compound is stable and maintains its activity over extended periods. Long-term application of this compound in in vitro and in vivo studies has demonstrated sustained improvements in skin hydration and barrier function. Additionally, it has been found to reduce the degradation of ceramides, further supporting its role in maintaining skin health .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to enhance skin hydration and barrier function without causing any adverse effects. At higher doses, some studies have reported mild irritation and inflammation. It is important to determine the optimal dosage to maximize the benefits of this compound while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways related to ceramide synthesis and metabolism. It interacts with enzymes such as ceramide synthase and ceramidase, influencing the production and degradation of ceramides. This compound also affects the levels of other sphingolipids, including sphingosine and sphingosine-1-phosphate, which play roles in cell signaling and apoptosis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is primarily localized in the stratum corneum, where it exerts its effects on the skin barrier. The compound’s distribution is influenced by its interactions with lipid transport proteins, which facilitate its movement to the outermost layer of the skin .

Subcellular Localization

This compound is predominantly localized in the endoplasmic reticulum (ER) and Golgi apparatus, where it participates in ceramide synthesis. The compound’s activity is regulated by its subcellular localization, with specific targeting signals directing it to these compartments. Post-translational modifications, such as acylation, also play a role in its localization and function .

Preparation Methods

Hydroxypalmitoyl sphinganine is synthesized through a chemical reaction between dihydrosphingosine and a 2-bromohexadecanoic acid derivative. This reaction is followed by the indirect substitution of the bromine atom with a hydroxyl group . The industrial production of this compound involves precise control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Hydroxypalmitoyl sphinganine undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or aldehydes, while reduction can result in the formation of alcohols.

Scientific Research Applications

Hydroxypalmitoyl sphinganine has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying the behavior of ceramides and other lipids.

Biology: It is used to investigate the role of ceramides in cell signaling and apoptosis.

Medicine: It is used in the development of skincare products aimed at improving skin hydration and barrier function.

Mechanism of Action

Hydroxypalmitoyl sphinganine exerts its effects by enhancing the production of ceramides in the skin. It is processed and transformed by the skin into other ceramides, which help to maintain the skin barrier and retain moisture . The molecular targets and pathways involved include the enzymes responsible for ceramide synthesis and metabolism.

Comparison with Similar Compounds

Hydroxypalmitoyl sphinganine is unique among ceramides due to its specific structure and function. Similar compounds include:

Ceramide 1: Known for its role in maintaining the skin barrier.

Ceramide 2: Involved in skin hydration and barrier function.

Ceramide 3: Plays a role in skin barrier repair and hydration.

This compound stands out due to its ability to be transformed into other ceramides by the skin, which is not a common feature among other ceramides .

Biological Activity

Hydroxypalmitoyl sphinganine, also known as 2-hydroxypalmitoyl sphinganine or dihydroceramide, is a bioactive lipid that plays a significant role in skin health and various biological processes. This article provides a comprehensive overview of its biological activities, including its metabolic pathways, effects on skin barrier function, and findings from clinical studies.

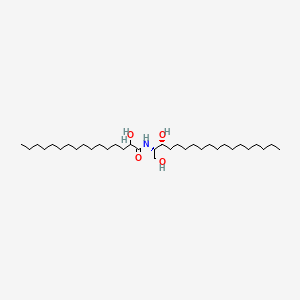

Chemical Structure and Properties

This compound is a ceramide precursor with the chemical formula . Its structure consists of a sphinganine backbone with a hydroxyl group at the C2 position and a palmitic acid moiety attached. This unique configuration contributes to its biological functions, particularly in skin care applications.

Metabolic Pathways

Research indicates that this compound is metabolized into various sphingolipids and glycerophospholipids. A study highlighted that it serves as an intermediate in the phytosphingosine metabolic pathway, leading to the production of odd-numbered fatty acids in glycerophospholipids . This metabolic versatility underscores its importance in cellular lipid metabolism.

Biological Activities

Skin Barrier Function

This compound is recognized for its ability to enhance skin barrier function. It contributes to the formation of ceramides, which are crucial for maintaining skin hydration and integrity. Clinical trials have demonstrated that formulations containing this compound can significantly improve skin hydration and reduce transepidermal water loss (TEWL) .

Case Studies

- Eczema Management : A systematic review of emollients for eczema treatment revealed that products containing this compound were effective in reducing disease severity and the frequency of flare-ups among participants. In one study, 174 out of 232 participants using Atopiclair (which contains this compound) reported improvement compared to only 27 out of 158 using a placebo .

- Safety Evaluation : A randomized controlled trial assessed the safety of excessive intake of ceramide-containing supplements (including this compound) among healthy adults. No significant adverse effects were reported, indicating that it is safe for use in dietary supplements at recommended doses .

Research Findings

A detailed analysis of clinical studies involving this compound shows promising results:

| Study | Participants | Duration | Outcome | Significance |

|---|---|---|---|---|

| Study 1 | 6603 | 6.7 weeks | Reduced eczema severity | p < 0.01 |

| Study 2 | 232 | Varies | Improved skin hydration | p < 0.05 |

| Study 3 | 173 | Varies | No adverse events reported | Not significant |

Properties

IUPAC Name |

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyhexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H69NO4/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-32(37)31(30-36)35-34(39)33(38)29-27-25-23-21-18-16-14-12-10-8-6-4-2/h31-33,36-38H,3-30H2,1-2H3,(H,35,39)/t31-,32+,33?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXMVCBJWMTLGK-XIWRNSNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(CO)NC(=O)C(CCCCCCCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)C(CCCCCCCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H69NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172503 | |

| Record name | Hydroxypalmitoyl sphinganine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190249-36-6 | |

| Record name | Hydroxypalmitoyl sphinganine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190249366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxypalmitoyl sphinganine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYPALMITOYL SPHINGANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR33W2353T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does hydroxypalmitoyl sphinganine, also known as dihydroceramide, factor into sphingolipid metabolism research?

A1: this compound labeled with stable isotopes like Carbon-13 serves as a valuable tool in analyzing sphingolipid metabolism. [] Researchers successfully created [13C]-labeled this compound by culturing acetic acid bacteria in a medium containing [13C]-labeled acetic acid. [] This labeled compound allowed them to track the incorporation and metabolism of this compound in mice, revealing its conversion into other sphingolipids and its distribution in various tissues. []

Q2: Besides its antifungal activity, does Acremonium sp. Ld-03 exhibit any other beneficial characteristics for plants?

A2: Yes, Acremonium sp. Ld-03 demonstrates multiple plant growth-promoting traits. [] This endophytic fungus produces indole acetic acid (IAA), a crucial plant hormone, both in the presence and absence of exogenous tryptophan. [] Furthermore, Acremonium sp. Ld-03 exhibits siderophore production and phosphate solubilization activity, contributing to nutrient acquisition for plants. [] In vitro experiments using Allium tuberosum seedlings showed significant increases in root and shoot length following treatment with Acremonium sp. Ld-03 culture, highlighting its potential as a plant growth stimulator. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.